molecular formula C17H19NO4S2 B2937161 Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034514-57-1

Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B2937161
CAS No.: 2034514-57-1
M. Wt: 365.46
InChI Key: WDQOGUVUYGMHHK-UHFFFAOYSA-N
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Description

Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring core with two sulfur atoms, one of which is oxidized to a sulfone group (1,1-dioxide). The benzyl ester at position 4 and the thiophen-2-yl substituent at position 7 contribute to its structural uniqueness.

Properties

IUPAC Name

benzyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-17(22-13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-23-15)24(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQOGUVUYGMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways. Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the target and modulating its activity. The pathways involved can vary widely, from metabolic pathways to signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Strategies : The tert-butyl analog’s synthesis involves amination at position 6, while the target compound’s thiophen-2-yl group may require cross-coupling (e.g., Suzuki-Miyaura) or cycloaddition methods .
  • Stability: The 1,1-dioxide group improves oxidative stability compared to non-oxidized thiazepanes, critical for shelf life in drug development.

Biological Activity

Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound belongs to the thiazepane family, characterized by a seven-membered ring containing nitrogen and sulfur atoms. Its structure includes a benzyl group and a thiophenyl moiety, which are crucial for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the thiazepane structure could lead to enhanced antibacterial efficacy, particularly against resistant strains such as Staphylococcus aureus .

CompoundActivityMIC (µg/mL)Target Organisms
Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylateAntibacterial0.5 - 2E. coli, S. aureus
Related Thiazepane DerivativeAntifungal0.03 - 0.5Candida albicans
Benzothiazine DerivativeAntiviral< 1HIV, Influenza

Antioxidant Properties

Compounds in the thiazepane class have demonstrated antioxidant activities. The radical scavenging ability of these compounds is attributed to their ability to donate electrons and neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that thiazepane derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines, which could lead to reduced inflammation in various models .

The biological activity of Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate appears to be mediated through multiple pathways:

  • Receptor Interaction : The compound may act as a selective antagonist at certain receptors (e.g., dopamine D2 receptors), which is crucial for its potential use in neuropharmacology .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which plays a significant role in neurotransmission and muscle contraction .
  • Cell Signaling Modulation : By modulating cell signaling pathways involved in inflammation and apoptosis, these compounds can exert protective effects against cellular damage .

Case Studies

Several studies have explored the therapeutic potential of thiazepane derivatives:

  • A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various thiazepanes against resistant bacterial strains. The results indicated that structural modifications significantly impacted their activity profiles .
  • Another investigation focused on the antioxidant properties of thiazepanes demonstrated their effectiveness in reducing oxidative stress markers in cellular models .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The carbamate group (benzyl carboxylate) and sulfone functionality facilitate nucleophilic substitution and alkylation. For example:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/CH₃CN) replaces the benzyl group, yielding derivatives with modified solubility and bioactivity .

  • Electrophilic Substitution : The thiophene ring undergoes halogenation (e.g., bromination) at the α-position using Br₂/FeBr₃, producing halogenated analogs for further coupling .

Table 1: Alkylation Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
N-AlkylationMeI, K₂CO₃, CH₃CN, refluxMethyl-7-(thiophen-2-yl) derivative72–85
Thiophene BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-thiophene analog68

Hydrolysis and Decarboxylation

The benzyl carboxylate group is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with LiOH in THF/H₂O removes the benzyl group, yielding the free carboxylic acid, which can decarboxylate under heat to form 7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide .

Table 2: Hydrolysis Reactions

SubstrateConditionsProductYield (%)Source
Benzyl carboxylate derivativeLiOH, THF/H₂O, 50°CCarboxylic acid89
Carboxylic acidΔ, tolueneDecarboxylated thiazepane75

Cyclization and Ring Expansion

The thiazepane core participates in ring-expansion reactions:

  • Cyclocondensation : With primary amines (e.g., aniline) and p-toluenesulfonic acid in toluene, the compound forms fused bicyclic structures (e.g., benzothiazepino-thiophene derivatives) .

Table 3: Cyclization Reactions

Reagents/ConditionsProductApplicationSource
Aniline, p-TsOH, toluene, refluxBenzo[b] thiazepine-thiophene hybridAntiviral agents

Oxidation and Reduction

  • Oxidation : The sulfone group is resistant to further oxidation, but the thiophene ring can be oxidized to thiophene-1-oxide using mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene, altering electronic properties .

Cross-Coupling Reactions

The thiophene moiety enables Suzuki-Miyaura couplings:

  • Buchwald-Hartwig Amination : Reaction with aryl bromides (e.g., 4-bromotoluene) and Pd(OAc)₂/XPhos forms biaryl derivatives .

Table 4: Cross-Coupling Reactions

Coupling PartnerCatalyst/BaseProductYield (%)Source
4-BromotoluenePd(OAc)₂, XPhos, K₃PO₄7-(4-Methylphenyl)-thiazepane81

Key Research Findings

  • Biological Relevance : Derivatives exhibit antiviral activity against TMV (Tobacco Mosaic Virus), with EC₅₀ values comparable to clinical candidates .

  • Synthetic Utility : The sulfone group enhances stability, making the compound a versatile intermediate for drug discovery .

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